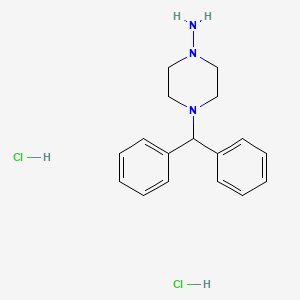

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a white crystalline powder that is soluble in water and ethanol. The compound is known for its diverse applications and unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted piperazine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride has the molecular formula C17H21N3⋅2HCl and a molecular weight of 267.37 g/mol. The compound features a piperazine ring substituted with a diphenylmethyl group at the fourth position, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that 4-(Diphenylmethyl)piperazin-1-amine exhibits significant antimicrobial activity, particularly against pathogens such as Mycobacterium tuberculosis. Studies have shown that derivatives of this compound can demonstrate potent effects, with minimum inhibitory concentrations (MIC) suggesting effectiveness against various strains of bacteria.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 - 2 µg/mL | |

| Staphylococcus aureus | 1 - 4 µg/mL | |

| Escherichia coli | 2 - 8 µg/mL |

Cardiovascular Effects

Another area of research focuses on the cardiovascular effects of related compounds. For instance, studies have demonstrated that certain derivatives exhibit inotropic and vasodilatory effects when administered intravenously in animal models. These findings suggest potential applications in treating cardiovascular diseases .

Case Study 1: Antimycobacterial Activity

A study investigating the antitubercular activity of various piperazine derivatives, including 4-(Diphenylmethyl)piperazin-1-amine, found that modifications to the piperazine ring could enhance antimicrobial potency. Molecular docking studies indicated effective binding to ATP synthase in Mycobacterium tuberculosis, providing insights into its mechanism of action.

Case Study 2: Cardiovascular Applications

In a comparative study involving multiple compounds, one derivative of 4-(Diphenylmethyl)piperazin-1-amine showed a marked increase in cardiac contractility without significant side effects. This suggests potential therapeutic applications in heart failure management .

Mécanisme D'action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride can be compared with other similar compounds, such as:

Piperazine: A simpler compound with a similar piperazine ring structure.

Diphenylmethylpiperazine: A related compound with similar chemical properties.

Benzhydrylpiperazine: Another compound with a benzhydryl group attached to the piperazine ring.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .

Activité Biologique

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 1172327-56-8

- Molecular Formula : C19H24Cl2N2

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Histamine H1-Receptor Antagonism : This compound has been shown to act as a potent antagonist at the histamine H1 receptor, which is crucial in mediating allergic responses. In studies, it demonstrated significant potency compared to established antihistamines like ketotifen, being approximately 100 times more effective in preventing histamine release from mast cells .

- Anticholinergic Activity : While primarily an antihistaminic agent, some derivatives of this compound exhibit moderate anticholinergic effects, which may contribute to their therapeutic profile .

- Anti-Tuberculosis Activity : Recent research indicates that certain derivatives of piperazine compounds, including those related to 4-(Diphenylmethyl)piperazin-1-amine, show promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antihistaminic Activity

The following table summarizes the potency of this compound compared to other antihistamines:

Anti-Tuberculosis Activity

Research findings on the anti-tuberculosis efficacy of related compounds are summarized below:

Case Study 1: Histamine Release Inhibition

In a study involving rat peritoneal mast cells, it was observed that compounds derived from 4-(Diphenylmethyl)piperazin-1-amine could prevent histamine release induced by compound 48/80. The most active derivative was found to significantly reduce capillary permeability in vivo, comparable to cetirizine .

Case Study 2: Antitubercular Efficacy

A series of piperazine derivatives were evaluated for their antitubercular activity against various strains of mycobacteria. Compounds with enhanced lipophilicity showed improved efficacy, indicating that structural modifications could lead to better therapeutic agents against tuberculosis .

Propriétés

IUPAC Name |

4-benzhydrylpiperazin-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3.2ClH/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,17H,11-14,18H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQMNFPLKVTRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.